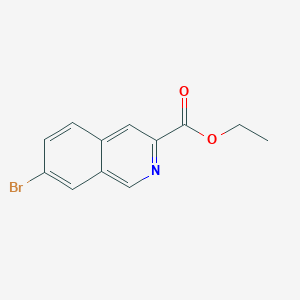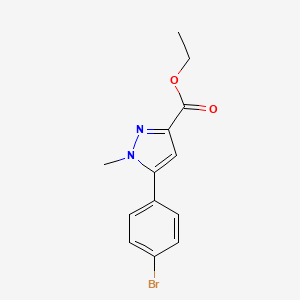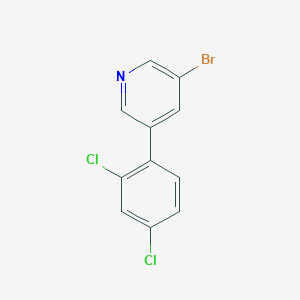![molecular formula C20H31BO2S2 B1510468 (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid CAS No. 1203680-98-1](/img/structure/B1510468.png)
(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid
Vue d'ensemble
Description
(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid is a boronic acid derivative featuring a bithiophene core with dihexyl substituents at the 3' and 4' positions
Synthetic Routes and Reaction Conditions:
Miyaura Borylation Reaction: This method involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides. The reaction proceeds at low temperatures (0°C) and yields aryl boronic acids in excellent quantities.
Organolithium Chemistry: A continuous flow setup can be used for the synthesis of various boronic acids, including this compound. This method involves a Hal/Li exchange followed by electrophilic quenching.
Industrial Production Methods: Industrial-scale production of boronic acids typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on the desired scale and specific requirements of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids with different substituents.
Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding boronic ester or boronic acid derivatives.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including alcohols, amines, and halides.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Acid Derivatives: Resulting from reduction and substitution reactions.
Applications De Recherche Scientifique
(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the design of boron-based drugs and drug delivery systems.
Medicine: Potential use in neutron capture therapy for cancer treatment.
Industry: Utilized in the development of advanced materials and electronic devices.
Mécanisme D'action
The mechanism by which (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid without the bithiophene core.
Boronic Esters: Derivatives of boronic acids with different substituents.
Other Bithiophene Derivatives: Compounds with similar bithiophene structures but different substituents.
Uniqueness: (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid is unique due to its combination of the bithiophene core and dihexyl substituents, which confer specific chemical and physical properties that are not found in simpler boronic acids or other bithiophene derivatives.
Propriétés
IUPAC Name |
[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO2S2/c1-3-5-7-9-11-16-13-14-24-19(16)18-15-17(12-10-8-6-4-2)20(25-18)21(22)23/h13-15,22-23H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPCHZKDYOWISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C2=C(C=CS2)CCCCCC)CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736441 | |
| Record name | (3',4-Dihexyl[2,2'-bithiophen]-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203680-98-1 | |
| Record name | B-(3′,4-Dihexyl[2,2′-bithiophen]-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203680-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3',4-Dihexyl[2,2'-bithiophen]-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene 2,2,2-trifluoroacetate](/img/structure/B1510398.png)
![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1510404.png)




![2H-1,3,4-Benzotriazepin-2-one,1-[4-[(2-aminoethyl)amino]phenyl]-5-cyclohexyl-1,3-dihydro-8-methyl-3-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B1510412.png)

![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B1510417.png)




